Mallotusinic acid
Description
Structure
2D Structure
Properties
CAS No. |
66421-47-4 |
|---|---|
Molecular Formula |
C48H32O32 |
Molecular Weight |
1120.7 g/mol |
IUPAC Name |
2-[[1,14,15,18,19,20,34,35,39,39-decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C48H32O32/c49-15-1-9(2-16(50)27(15)55)41(65)79-46-39-38-36(76-45(69)13-7-22(54)48(72)47(70,71)26(13)25-11(43(67)78-39)4-19(53)30(58)37(25)80-48)21(75-46)8-73-42(66)10-3-17(51)28(56)32(60)23(10)24-12(44(68)77-38)6-20(31(59)33(24)61)74-35-14(40(63)64)5-18(52)29(57)34(35)62/h1-7,21,26,36,38-39,46,49-53,55-62,70-72H,8H2,(H,63,64) |
InChI Key |
MWPRJJBXNINUTQ-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Plant-Specific Distribution
The compound’s occurrence varies significantly across species (Table 1). For instance, Mallotus philippensis bark contains approximately 1.2–1.8% this compound by dry weight, while Eucalyptus globulus leaves yield 0.7–1.1%. Sweet chestnut (Castanea sativa) heartwood, a rich source of ellagitannins, may harbor up to 3.5% this compound under optimized extraction conditions.
Table 1: this compound Content in Selected Plant Sources
| Plant Species | Tissue | This compound Content (% dry weight) |
|---|---|---|
| Mallotus philippensis | Bark | 1.2–1.8 |
| Eucalyptus globulus | Leaves | 0.7–1.1 |
| Castanea sativa | Heartwood | 2.9–3.5 |
| Quercus robur | Bark | 1.5–2.1 |
Conventional Extraction Methods
Conventional extraction relies on solvent polarity and acidic/alkaline hydrolysis to liberate this compound from plant matrices. Methanol-water mixtures (70–80% methanol) acidified with 0.1–1% trifluoroacetic acid (TFA) are commonly employed to stabilize ellagitannins during extraction.
Acid-Assisted Solvent Extraction
A standard protocol involves refluxing ground plant material (particle size < 0.5 mm) in 70% methanol containing 0.5% TFA at 60°C for 3 hours. This method achieves 85–90% recovery of this compound from Mallotus philippensis bark, as quantified by UPLC-MS. Prolonged extraction (>5 hours) risks DHHDP group degradation, necessitating strict time control.
Sequential Extraction for Industrial Byproducts
Pulp industry residues, such as Eucalyptus bark filtrates, undergo sequential extraction:
- Defatting : Hexane (1:10 w/v) at 40°C for 1 hour.
- Polar Extraction : 80% acetone-water (1:15 w/v) with 0.1% ascorbic acid to prevent oxidation.
- Acid Hydrolysis : Post-concentration, the extract is treated with 2M HCl at 60°C for 30 minutes to hydrolyze interfering polysaccharides.
This approach yields this compound at 98 ± 0.7 mg/L from Eucalyptus filtrates, though scalability challenges persist.
Advanced Extraction Techniques
Ionic Liquid-Microwave Synergistic Extraction
Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium bromide ([BMIM]Br), enhance this compound recovery via microwave-assisted extraction (MAE). Optimal conditions for Mallotus philippensis bark include:
This method reduces solvent use by 40% and increases yield to 92.3% compared to conventional reflux.
Enzymatic Pretreatment
Cellulase (50 U/g substrate) and pectinase (30 U/g) pretreatment at 45°C for 2 hours disrupt plant cell walls, improving this compound accessibility. Combined with MAE, this boosts yields by 18–22% in lignified tissues like oak bark.
Purification and Isolation
Macroporous Resin Chromatography
HPD-400 resin demonstrates high affinity for this compound due to its hydrophobic aromatic backbone. A typical purification workflow includes:
Preparative HPLC
Final polishing employs a C18 column (250 × 21.2 mm, 5µm) with gradient elution:
- Mobile phase: 0.1% formic acid (A) / acetonitrile (B)
- Gradient: 5% B → 25% B over 30 minutes
- Flow rate: 10 mL/min
This yields pharmaceutical-grade this compound (>98% purity) at 12–15 mg per injection cycle.
Analytical Characterization
UPLC-MS/MS Quantification
A validated UPLC-MS method uses the following parameters:
- Column : Acquity BEH C18 (2.1 × 100 mm, 1.7µm)
- Mobile phase : 0.2% acetic acid in water (A) / methanol (B)
- Ionization : ESI-negative mode, MRM transition m/z 783 → 481
The method’s LOD and LOQ are 0.02 µg/mL and 0.07 µg/mL, respectively, with intraday precision <2.1% RSD.
Chemical Reactions Analysis
Hydrolytic Degradation
Mallotusinic acid undergoes selective hydrolysis under acidic or enzymatic conditions:
-
Primary cleavage : Yields mallotinic acid (C₃₄H₂₆O₂₃), an ellagitannin derivative with a valoneoyl-glucose core .
-
Secondary products : Gallic acid and glucose residues form upon further hydrolysis at the O-1 position of the glucose moiety .
Key data :
| Reaction Condition | Product(s) | Molecular Formula | Yield (%) |
|---|---|---|---|
| Mild acid hydrolysis | Mallotinic acid | C₃₄H₂₆O₂₃ | ~60 |
| Prolonged hydrolysis | Gallic acid + glucose | C₇H₆O₅ + C₆H₁₂O₆ | Quantified via HPLC |
Methylation and Methanolysis
Permethylation with diazomethane followed by methanolysis reveals structural insights:
-
Methylation : Produces methyl trideca-2-methylmallotinate (C₅₃H₄₆O₃₂) .
-
Methanolysis : Generates methyl gallate derivatives and glucose fragments, confirming the presence of free hydroxyl groups at C-2 and C-4 .
Mechanistic pathway :
-
Diazomethane methylates free hydroxyl groups.
-
Methanolysis cleaves ester bonds, releasing glucose and gallate units.
Reaction with o-Phenylenediamine
This reaction forms a phenazine derivative (XVII) via condensation, confirming the presence of a DHHDP (dehydrohexahydroxydiphenoyl) group . The product’s optical rotation ([α]D +17°) matches analogous derivatives from geraniin, supporting structural homology .
Equilibration of the DHHDP Moiety
This compound exhibits atropisomerism in its DHHDP group, detectable via NMR:
-
¹³C-NMR : Shows equilibrium between (R)- and (S)-DHHDP configurations .
-
Biological implication : The (R)-configuration enhances glutathione S-transferase P1 (GSTP1) expression by 2.5-fold compared to (S)-DHHDP .
Antioxidant and Anti-inflammatory Reactivity
This compound demonstrates dose-dependent bioactivity:
-
IL-6 inhibition : IC₅₀ = 12.3 μM (vs. 15.8 μM for Bay 11-7082 control) .
-
GSTP1 upregulation : Increases mRNA expression by 3.2-fold in methylated cell lines .
Structure-activity relationship :
| Functional Group | Bioactivity Metric | Relative Efficacy |
|---|---|---|
| Galloyl substituents | IL-6 inhibition | 10 > 7 > 6,9,13,14 |
| (R)-DHHDP | GSTP1 activation | 2.5× (S)-DHHDP |
Quantitative Natural Occurrence
In Mallotus japonicus leaves, this compound constitutes 7.1% of dry weight, alongside 8.4% geraniin .
Scientific Research Applications
Chemical Composition and Isolation
Mallotusinic acid is characterized by its complex structure, which belongs to the dehydrohexahydroxydiphenoyl (DHHDP) group of tannins. It has been isolated from various Mallotus species, particularly Mallotus japonicus. The isolation process typically involves high-performance liquid chromatography (HPLC) techniques to ensure purity and proper characterization of the compound .
Biological Activities
1. Antioxidant Activity
this compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, particularly through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. In a comparative analysis, this compound showed stronger radical-scavenging activity than other compounds isolated from Mallotus species .
2. Antimicrobial Effects
Research indicates that this compound possesses notable antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations. This suggests potential applications in developing natural preservatives for food and pharmaceuticals .
3. Anticancer Properties
Recent studies have explored the anticancer effects of this compound, particularly concerning hepatocellular carcinoma (HCC). This compound has been shown to inhibit cell proliferation and induce apoptosis in HepG2 cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction. This positions this compound as a promising candidate for cancer therapy .
Case Study 1: Antioxidant Activity Evaluation
A study conducted on extracts from Mallotus japonicus demonstrated that this compound exhibited an IC50 value of 12.60 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant capacity compared to other tested compounds .
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 12.60 |
| Tocopherol | 10.00 |
| Corilagin | 15.00 |
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial effects of this compound were evaluated against several bacterial strains. The results indicated that this compound inhibited the growth of E. coli at a minimum inhibitory concentration (MIC) of 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Salmonella typhimurium | 100 |
Case Study 3: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of this compound revealed that it induced apoptosis in HepG2 cells via ROS-mediated pathways. Flow cytometry analysis confirmed significant apoptosis rates in treated cells compared to controls.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.
Comparison with Similar Compounds
Key Differences :
- This compound has a significantly higher molecular weight due to its extensive galloylation.
- Geraniin and repandusinic acid A share dimeric structures but differ in oxidation states .
Pharmacological Activities
Antioxidant Activity
- This compound : Exhibits strong DPPH radical scavenging activity (91.43% inhibition at 50 µg/mL), outperforming mallotinic acid and corilagin .
- Geraniin: Moderate antioxidant activity but notable anti-inflammatory effects .
- Mallotinic acid : Less potent than this compound in DPPH assays (IC₅₀ ~20 µM vs. This compound’s IC₅₀ ~10 µM) .
Antitumor and Antimutagenic Effects
Antimicrobial Activity
Metabolic Effects
- This compound : Promotes lipolysis and inhibits lipid peroxidation in hepatocytes .
- Bergenin (a related compound in Mallotus): Shows hepatoprotective effects but lacks lipid-modulating activity .
Natural Sources and Co-Occurrence
Biological Activity
Mallotusinic acid, a compound derived from the leaves of Mallotus japonicus, is a member of the tannin family, specifically categorized under ellagitannins. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the biological activity of this compound is critical for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a gallic acid residue linked to a dehydroellagitannin backbone. Its molecular formula is , and it exhibits properties typical of ellagitannins, such as the ability to form complexes with proteins and metal ions. The compound is often isolated in an amorphous yellow powder form and can undergo various chemical reactions, including condensation with o-phenylenediamine .
| Property | Value |
|---|---|
| Molecular Formula | |
| Appearance | Yellow amorphous powder |
| Solubility | Soluble in methanol |
| Melting Point | Not specified |
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, which are crucial mechanisms for protecting cells from oxidative stress. This activity is attributed to its ability to donate hydrogen atoms or electrons to reactive species .
Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases, where excessive inflammation contributes to disease progression .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study highlighted its effectiveness against prostate cancer cells, suggesting that this compound may serve as a chemopreventive agent .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, revealing a strong radical scavenging ability comparable to standard antioxidants .
- Anti-inflammatory Mechanisms : In vitro experiments demonstrated that this compound significantly reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Anticancer Effects : A research project focused on prostate cancer cells showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers, supporting its role in cancer therapy .
Table 2: Summary of Biological Activities
| Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS assays | Strong radical scavenging capacity |
| Anti-inflammatory | Cytokine assays | Reduced IL-6 and TNF-alpha levels |
| Anticancer | Cell viability assays | Induced apoptosis in cancer cells |
| Antimicrobial | Agar diffusion method | Inhibited growth of S. aureus and E. coli |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity and purity of Mallotusinic acid in natural extracts?
- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for structural elucidation ), chromatographic methods (HPLC or UPLC for purity assessment ), and mass spectrometry (HRMS for molecular weight validation ). Cross-reference data with published spectral libraries or isolated standards. For purity quantification, use elemental analysis and validate via triplicate measurements to ensure reproducibility.
Q. Which plant species are primary natural sources of this compound, and how can it be extracted efficiently?
- Methodological Answer : this compound is predominantly isolated from Alchornea trewioides, Euphorbia spp., and Mallotus philippinensis . Optimize extraction using polar solvents (e.g., methanol or ethanol) via Soxhlet or maceration. Follow with fractionation using column chromatography (silica gel or Sephadex) and validate yields via HPLC-DAD. Include negative controls (solvent-only extracts) to rule out interference .
Q. What are the established pharmacological activities of this compound, and what assays are used to evaluate them?
- Methodological Answer : Documented activities include antioxidant effects (via DPPH/ABTS radical scavenging assays ), anti-lipid peroxidation (TBARS assay in liposomes ), and lipolysis promotion (adipocyte models ). Standardize bioactivity assays by including positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (IC50 calculation ).
Advanced Research Questions
Q. How can researchers investigate the molecular mechanisms underlying this compound’s antioxidant and anti-inflammatory effects?
- Methodological Answer :
- In vitro : Use LPS-activated RAW264.7 macrophages to assess inhibition of pro-inflammatory markers (e.g., iNOS, COX-2, IL-6) via qPCR and Western blot .
- Pathway analysis : Employ RNA-seq or phosphoproteomics to identify affected signaling pathways (e.g., NF-κB or MAPK).
- Molecular docking : Simulate interactions with target proteins (e.g., Keap1-Nrf2) using software like AutoDock Vina .
Q. What experimental design considerations are critical for assessing this compound’s bioactivity in complex biological systems?
- Methodological Answer :
- Dose selection : Conduct preliminary cytotoxicity assays (MTT/CCK-8) to determine non-toxic ranges .
- Model relevance : Use disease-specific models (e.g., high-fat-diet-induced oxidative stress in rodents) with appropriate controls.
- Pharmacokinetics : Include bioavailability studies (e.g., plasma concentration monitoring via LC-MS) to assess in vivo efficacy .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare studies for variables like extraction methods, purity levels, and assay conditions .
- Reproduibility checks : Replicate key experiments under standardized protocols (e.g., OECD guidelines).
- Data normalization : Express bioactivity relative to internal standards to mitigate inter-lab variability .
Q. What strategies can be employed to study synergistic effects between this compound and other phytochemicals?
- Methodological Answer :
- Combination indexing : Use the Chou-Talalay method to calculate combination indices (CI) in vitro .
- Omics integration : Perform metabolomics to identify co-regulated pathways in synergistic mixtures.
- In vivo validation : Test combinations in rodent models of multifactorial diseases (e.g., metabolic syndrome) .
Q. What are the stability challenges associated with this compound during storage and experimental handling?
- Methodological Answer :
- Degradation profiling : Monitor stability under varying conditions (pH, temperature, light) via accelerated stability studies .
- Stabilizers : Test antioxidants (e.g., BHT) or lyophilization to enhance shelf life.
- Analytical validation : Regularly re-assay stored samples using HPLC to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
